![molecular formula C24H13NO5 B14316934 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid CAS No. 111725-80-5](/img/structure/B14316934.png)
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid is a complex organic compound with a unique structure that includes a pyrene moiety and a benzoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrene derivative, followed by the introduction of the carbamoyl group and finally the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards.
化学反応の分析
Types of Reactions
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
3,7,8-Trihydroxy-5,10-dioxo-5,10-dihydrochromeno[5,4,3-cde]chromen-2-yl β-D-xylopyranoside: This compound shares structural similarities with 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid, particularly in the aromatic ring systems.
Dihydropyran: Another related compound, dihydropyran, has a similar heterocyclic structure.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
111725-80-5 |
|---|---|
分子式 |
C24H13NO5 |
分子量 |
395.4 g/mol |
IUPAC名 |
2-[(3-hydroxy-8-oxopyren-4-ylidene)carbamoyl]benzoic acid |
InChI |
InChI=1S/C24H13NO5/c26-18-9-7-13-11-17(25-23(28)14-3-1-2-4-15(14)24(29)30)22-19(27)10-6-12-5-8-16(18)20(13)21(12)22/h1-11,27H,(H,29,30) |
InChIキー |
NHUXJZOWESKUPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N=C2C=C3C=CC(=O)C4=C3C5=C(C=C4)C=CC(=C25)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
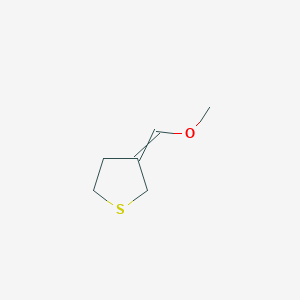
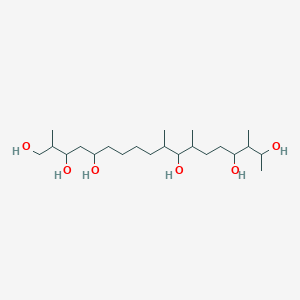
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)
![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)

![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
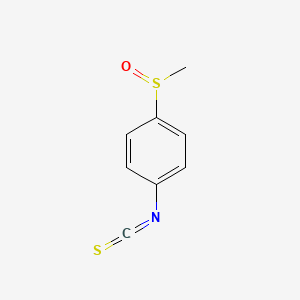
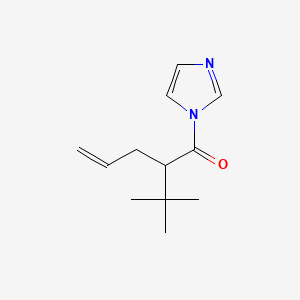
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)
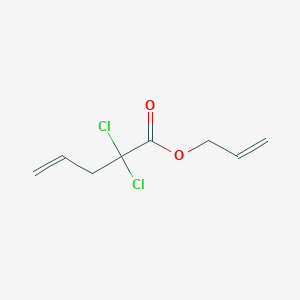
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
